molecular formula C17H20N4O2 B3008909 N-[(2-Ethoxypyridin-4-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide CAS No. 2415512-59-1

N-[(2-Ethoxypyridin-4-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Cat. No.: B3008909
CAS No.: 2415512-59-1
M. Wt: 312.373
InChI Key: KPJUMFNQGABMMF-UHFFFAOYSA-N
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Description

N-[(2-Ethoxypyridin-4-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a complex organic compound with a unique structure that combines a pyridine ring, a quinazoline ring, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Ethoxypyridin-4-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates One common route involves the reaction of 2-ethoxypyridine with a suitable alkylating agent to introduce the ethoxy group This is followed by the formation of the quinazoline ring through a cyclization reaction involving appropriate precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. The scalability of the synthesis would also be a key consideration, with a focus on ensuring that the process is both economically viable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Ethoxypyridin-4-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide can undergo a variety of chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The quinazoline ring can be reduced to form a dihydroquinazoline derivative.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group can yield ethoxycarbonyl derivatives, while reduction of the quinazoline ring can produce tetrahydroquinazoline derivatives.

Scientific Research Applications

N-[(2-Ethoxypyridin-4-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: It may have potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: The compound can be used in the development of new polymers and materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-[(2-Ethoxypyridin-4-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with specific molecular targets. The pyridine and quinazoline rings can interact with enzymes and receptors, potentially modulating their activity. The carboxamide group can form hydrogen bonds with amino acid residues in proteins, further influencing the compound’s biological activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Methoxypyridin-4-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide
  • N-[(2-Chloropyridin-4-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide
  • N-[(2-Bromopyridin-4-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Uniqueness

N-[(2-Ethoxypyridin-4-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The combination of the pyridine and quinazoline rings also provides a distinct structural framework that can interact with a variety of molecular targets, making it a versatile compound for research and development.

Properties

IUPAC Name

N-[(2-ethoxypyridin-4-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-2-23-15-9-12(7-8-18-15)10-19-17(22)16-13-5-3-4-6-14(13)20-11-21-16/h7-9,11H,2-6,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJUMFNQGABMMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CC(=C1)CNC(=O)C2=NC=NC3=C2CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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